molecular formula C9H13NO B14854519 2-(Aminomethyl)-5-ethylphenol

2-(Aminomethyl)-5-ethylphenol

Cat. No.: B14854519
M. Wt: 151.21 g/mol
InChI Key: YGKSSUVPWVRGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-5-ethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an aminomethyl group (-CH2NH2) and an ethyl group (-C2H5) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 2-(aminomethyl)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-(Aminomethyl)phenol

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Catalyst: Base (e.g., sodium hydroxide)

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl and ethyl groups can participate in substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Aminomethyl)-5-ethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the ethyl group, making it less hydrophobic.

    5-Ethyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of an aminomethyl group.

    2-(Aminomethyl)-5-methylphenol: Contains a methyl group instead of an ethyl group.

Uniqueness

2-(Aminomethyl)-5-ethylphenol is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(aminomethyl)-5-ethylphenol

InChI

InChI=1S/C9H13NO/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5,11H,2,6,10H2,1H3

InChI Key

YGKSSUVPWVRGKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.